Neotropine hydrochloride
Description
Nortropine hydrochloride (CAS 14383-51-8) is a bicyclic alkaloid derived from tropine, characterized by a tropane ring system and a hydroxyl group. Its molecular formula is C₇H₁₃NO·ClH, with a molecular weight of 181.64 g/mol . As a hydrochloride salt, it exists in a crystalline form, enhancing water solubility for pharmaceutical applications. The compound acts as a weak base and participates in nucleophilic substitution reactions typical of alkaloids.
Properties
CAS No. |
6018-73-1 |
|---|---|
Molecular Formula |
C17H26ClNO2S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15;/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3;1H |
InChI Key |
AHQNGNZKLOGVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neotropine hydrochloride typically involves the esterification of thiopheneacetic acid with 2-cyclopenten-1-yl and 2-(diethylamino)ethyl groups. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Esterification: Thiopheneacetic acid is reacted with 2-cyclopenten-1-yl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Amidation: The resulting ester is then reacted with diethylamine to form the amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of neotropine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Neotropine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Neotropine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects, including its role as an anticholinergic agent.
Mechanism of Action
Neotropine hydrochloride can be compared with other anticholinergic compounds such as atropine and scopolamine. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopentene moiety. These structural differences contribute to its distinct pharmacological profile and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following table compares nortropine hydrochloride with key analogues:
Key Differences and Implications
Trospium Chloride Related Compound B
- Structure : Incorporates a benzilate ester group attached to the tropane ring, increasing molecular complexity.
- Function: Serves as a secondary standard in pharmaceutical quality control, unlike nortropine’s focus on neurotransmitter research .
Atropine N-Oxide Hydrochloride
- Structure : Features an oxidized quaternary nitrogen and an ester-linked aromatic group.
- Function: Used in ophthalmology and as a degradation product in stability studies, contrasting with nortropine’s simpler pharmacological targeting .
Prilocaine Hydrochloride
- Structure: Contains an amide group and toluene ring, differing from nortropine’s tropane backbone.
- Function : A local anesthetic with rapid onset, highlighting how structural variations dictate therapeutic niche .
Naltrexone Hydrochloride
- Structure : Opioid-derived with a cyclopropane ring, unrelated to tropane alkaloids.
- Function: Blocks opioid receptors, demonstrating divergent mechanisms compared to nortropine’s neurotransmitter modulation .
Pharmacological and Chemical Considerations
- Solubility and Bioavailability: Nortropine’s hydrochloride salt improves solubility, akin to prilocaine and naltrexone, facilitating parenteral administration.
- Receptor Interactions: The tropane ring in nortropine and atropine analogues allows binding to muscarinic/cholinergic receptors, whereas benzilate or amide groups in others modify target specificity .
- Safety Profiles: All compounds require stringent handling, but nortropine’s alkaloid nature demands particular caution in laboratory settings .
Q & A
Q. How should kinetic studies be designed to analyze this compound’s release profiles?
- Methodological Answer : Employ factorial design (e.g., 3² factorial matrix) to test variables like pH (5.8–7.4), agitation speed (50–100 rpm), and dissolution medium (simulated gastric/intestinal fluid). Use USP Apparatus II (paddle method) with sink conditions. Model release kinetics using zero-order, first-order, Higuchi, or Korsmeyer-Peppas equations. Validate with ANOVA to identify significant factors (p<0.05) .
Q. What best practices ensure the stability of this compound in solution during long-term studies?
- Methodological Answer : Prepare stock solutions in degassed, ultrapure water or PBS (pH 6.8) and aliquot into amber vials to prevent photodegradation. Store at -20°C, avoiding freeze-thaw cycles. Monitor stability via periodic HPLC analysis (e.g., every 30 days). For accelerated stability testing, incubate samples at 40°C/75% RH for 6 months and compare degradation rates to room-temperature controls .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Reconcile contradictions by validating in vitro assays (e.g., cell permeability via Caco-2 monolayers) against pharmacokinetic studies in rodent models. Adjust dosing regimens based on bioavailability (AUC₀–₂₄) and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 interactions) .
Q. What factorial design approaches optimize this compound formulations for enhanced delivery?
- Methodological Answer : Apply a Box-Behnken design to evaluate excipient ratios (e.g., lactose, microcrystalline cellulose) and compression force (10–20 kN) on tablet hardness and disintegration time. Use response surface methodology (RSM) to identify optimal conditions. Validate with dissolution testing and friability assays (<1% weight loss) .
Notes
- Data Contradictions : Discrepancies in impurity profiles or stability data may arise from batch-specific degradation pathways. Cross-validate findings with orthogonal methods (e.g., LC-MS vs. NMR).
- Method Reproducibility : Adhere to NIH preclinical guidelines for in vivo studies, including randomization, blinding, and power analysis to ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
